Norfloxacin-d5
Overview
Description
Norfloxacin-d5 is a fluoroquinolone antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria . It is intended for use as an internal standard for the quantification of norfloxacin .
Synthesis Analysis
Norfloxacin-d5 can be synthesized via ring-opening polymerization of cyclic esters in the presence of glycerol, penthaerythritol, and poly (ethylene glycol) as initiators and stannous octoate as a catalyst . The structures of the polymers and prodrugs were elucidated by means of MALDI-TOF MS, NMR, and IR studies .
Molecular Structure Analysis
The molecular formula of Norfloxacin-d5 is C16H13D5FN3O3 . The formal name is 1-(ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid .
Chemical Reactions Analysis
The aqueous degradation mechanism of norfloxacin initiated by a hydroxyl radical was investigated using density functional theory (DFT) calculation . The most favorable degradation pathways were determined based on the obtained Gibbs free energy profiles .
Physical And Chemical Properties Analysis
Norfloxacin-d5 is a solid substance . It has a molecular weight of 324.4 . It is slightly soluble in chloroform and DMSO when heated .
Scientific Research Applications
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : Norfloxacin is used in the study of degradation of antibiotics and their intermediates by natural solar photolysis . It’s also used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
- Methods : In the first study, the photolysis of Norfloxacin and the formation of its photodegradation products were studied using UV and solar radiation . In the second study, four types of microplastics were photoaged by UV light in an anoxic environment, and the adsorption behavior of Norfloxacin on these microplastics was investigated .
- Results : The first study showed the formation of five degradation products under exposure to both types of radiation . The second study indicated that the specific surface area and crystallinity increased, and hydrophobicity weakened of microplastics after UV aging .
Photocatalytic Degradation of Norfloxacin Antibiotics on Zn
- Field : Environmental Science
- Application : Norfloxacin is used in the study of photocatalytic degradation of norfloxacin antibiotics on Zn .
- Methods : The photocatalytic degradation performance of Zn x Cd (1-x) S was tested with Norfloxacin .
- Results : The best photolytic Norfloxacin degradation rate of g-C 3 N 4 /Zn x Cd (1-x) S composites was 89.8% .
Interaction of Human Serum Albumin with Norfloxacin
- Field : Biochemistry
- Application : Norfloxacin is used in the study of the interaction between human serum albumin and Norfloxacin in the presence of high-frequency electromagnetic fields .
- Methods : The interaction was investigated using fluorescence quenching, circular dichroism and UV-visible spectroscopy .
- Results : The study indicated that Norfloxacin had a strong ability to quench the intrinsic fluorescence of human serum albumin at λex = 280 nm .
Adsorptive Removal of Norfloxacin from Aqueous Solutions
- Field : Environmental Science
- Application : Norfloxacin is used in the study of adsorptive removal of norfloxacin from aqueous solutions by Fe/Cu CNS-embedded alginate–carboxymethyl cellulose–chitosan beads .
- Methods : Developed chitosan–coated Fe–Cu CNS alginate–CMC beads (NBs) were utilized in this study to adsorb the quinolone antibiotic norfloxacin (NOR) from water .
- Results : Under ideal conditions, about 86% NOR removal was achieved through batch mode . The greatest NOR removal was attained on NBs with the greatest Langmuir adsorption capacity of 355 mg g −1 .
Reduced Adsorption of Norfloxacin on UV Aging Microplastics
- Field : Environmental Science
- Application : Norfloxacin is used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
- Methods : Four microplastics, including polystyrene (PS), polypropylene (PP), polyamide (PA) and polyethylene (PE), were photoaged by UV light in an anoxic environment . The surface characteristics of microplastics and adsorption behavior of norfloxacin (NOR) on microplastics were investigated .
- Results : The adsorption capacities of NOR on PS, PA, PP, and PE at 288 K were 16.01, 15.12, 14.03, and 13.26 mg·g −1, respectively, while the adsorption capacities of NOR on aged microplastics were reduced to 14.20, 14.19, 11.50, and 10.36 mg·g −1, respectively .
Adsorption Characteristics and Mechanism of Norfloxacin in Water
- Field : Environmental Science
- Application : Norfloxacin is used in the study of adsorption characteristics and mechanism of norfloxacin in water .
- Methods : The increased biochar can provide more active adsorption sites, thus increasing its adsorption capacity for norfloxacin .
- Results : With the increase of biochar dosage, the unit adsorption capacity of norfloxacin by the two adsorbents decreased gradually .
Adsorptive Removal of Norfloxacin from Aqueous Solutions
- Field : Environmental Science
- Application : Norfloxacin is used in the study of adsorptive removal of norfloxacin from aqueous solutions by Fe/Cu CNS-embedded alginate–carboxymethyl cellulose–chitosan beads .
- Methods : Developed chitosan–coated Fe–Cu CNS alginate–CMC beads (NBs) were utilized in this study to adsorb the quinolone antibiotic norfloxacin (NOR) from water .
- Results : Under ideal conditions ( CNOR: 20 mg L −1; sorbent conc.: 2000 mg L −1; sorbent dosage: 0.15 g; interaction time: 300 min; solution pH: 6.0), about 86% NOR removal was achieved through batch mode . The greatest NOR removal was attained on NBs with the greatest Langmuir adsorption capacity of 355 mg g −1 .
Reduced Adsorption of Norfloxacin on UV Aging Microplastics
- Field : Environmental Science
- Application : Norfloxacin is used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
- Methods : Four microplastics, including polystyrene (PS), polypropylene (PP), polyamide (PA) and polyethylene (PE), were photoaged by UV light in an anoxic environment . The surface characteristics of microplastics and adsorption behavior of norfloxacin (NOR) on microplastics were investigated .
- Results : The adsorption capacities of NOR on PS, PA, PP, and PE at 288 K were 16.01, 15.12, 14.03, and 13.26 mg·g −1, respectively, while the adsorption capacities of NOR on aged microplastics were reduced to 14.20, 14.19, 11.50, and 10.36 mg·g −1, respectively .
Adsorption Characteristics and Mechanism of Norfloxacin in Water
- Field : Environmental Science
- Application : Norfloxacin is used in the study of adsorption characteristics and mechanism of norfloxacin in water .
- Methods : The increased biochar can provide more active adsorption sites, thus increasing its adsorption capacity for norfloxacin .
- Results : With the increase of biochar dosage, the unit adsorption capacity of norfloxacin by the two adsorbents decreased gradually .
properties
IUPAC Name |
6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016779 | |
Record name | Norfloxacin-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norfloxacin-d5 | |
CAS RN |
1015856-57-1 | |
Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfloxacin-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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